Lipoxygenase (LOX) Inhibition: Piperic Acid Exhibits 1.9-Fold Higher Potency Than Piperine
In a direct comparative study assessing LOX inhibitory activity, piperic acid demonstrated an IC50 of 45.17 μM, representing a 1.9-fold improvement in potency over the parent compound piperine (IC50 = 85.79 μM) [1]. The enhanced activity was corroborated by isothermal titration calorimetry (ITC), which measured a binding free energy (ΔG) of –8.09 kcal/mol for piperic acid versus –7.47 kcal/mol for piperine, and molecular docking glide scores of –10.72 kcal/mol versus –7.28 kcal/mol, respectively [1].
| Evidence Dimension | LOX enzyme inhibition (IC50, binding affinity) |
|---|---|
| Target Compound Data | IC50 = 45.17 μM; ΔG = –8.09 kcal/mol; Glide score = –10.72 kcal/mol |
| Comparator Or Baseline | Piperine: IC50 = 85.79 μM; ΔG = –7.47 kcal/mol; Glide score = –7.28 kcal/mol |
| Quantified Difference | 1.9-fold lower IC50; ΔΔG = –0.62 kcal/mol; ΔGlide = –3.44 kcal/mol |
| Conditions | Lipoxygenase enzyme kinetics assay; ITC; molecular docking (Schrödinger Glide) |
Why This Matters
For researchers screening LOX inhibitors for inflammatory disease targets, piperic acid offers a quantitatively validated, superior starting point that cannot be achieved with equimolar piperine.
- [1] Tomy, M.J., et al. Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study. Chem Biol Drug Des. 2015 Jun;85(6):715-21. View Source
